Cas no 57291-00-6 ([6,6'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2S,2'S)-)
![[6,6'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2S,2'S)- structure](https://it.kuujia.com/scimg/cas/57291-00-6x500.png)
57291-00-6 structure
Nome del prodotto:[6,6'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2S,2'S)-
[6,6'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2S,2'S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [6,6'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2S,2'S)-
- (2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3,4a,8a-tetrahydrochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- 5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-2,2',3,3'-tetrahydro-4H,4'H-[6,6'-bi-1-benzopyran]-4,4'-dione
- CHEMBL456858
- Succedaneaflavanone
- 57291-00-6
- DTXSID90972808
- (2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-chroman-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
-
- Inchi: InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)21-9-17(33)25-23(39-21)11-19(35)27(29(25)37)28-20(36)12-24-26(30(28)38)18(34)10-22(40-24)14-3-7-16(32)8-4-14/h1-8,11-12,21-22,31-32,35-38H,9-10H2/t21-,22-/m0/s1
- Chiave InChI: LJHQEYHSSFSFCF-VXKWHMMOSA-N
- Sorrisi: C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C(C4=C(C=C3O)OC(CC4=O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O
Proprietà calcolate
- Massa esatta: 544.13692
- Massa monoisotopica: 542.12129689g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 40
- Conta legami ruotabili: 3
- Complessità: 854
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 174Ų
Proprietà sperimentali
- PSA: 173.98
[6,6'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2S,2'S)- Letteratura correlata
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
57291-00-6 ([6,6'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2S,2'S)-) Prodotti correlati
- 1806945-51-6(4-(Bromomethyl)-3-chloro-6-(difluoromethyl)pyridine-2-methanol)
- 2172437-01-1(2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 304003-26-7(6-Benzyl-6H-indolo[2,3-b]quinoxaline)
- 2248397-62-6(5-(1-Benzothiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid)
- 2137577-57-0(1-(2-Fluoro-2-methylpropyl)pyrazol-3-amine)
- 1223905-71-2(2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide)
- 1196459-54-7(N-Despropyl Rotigotine Sulfate)
- 1390998-34-1(2-amino-3-(2-chloro-5-methylphenyl)propanoic acid)
- 2249277-73-2(2-1-(1-benzylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-ylbenzaldehyde)
- 2549054-76-2(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
